molecular formula C20H15ClFN5O B12178155 1-(2-chloro-5-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(2-chloro-5-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12178155
M. Wt: 395.8 g/mol
InChI Key: MBBPMFSCWVGCDC-UHFFFAOYSA-N
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Description

1-(2-chloro-5-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving an appropriate amine and an aldehyde or ketone.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached via a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-chloro-5-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-5-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may exhibit enhanced biological activity, improved stability, or unique material properties.

Properties

Molecular Formula

C20H15ClFN5O

Molecular Weight

395.8 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H15ClFN5O/c21-17-6-5-15(22)10-18(17)27-20(26-8-1-2-9-26)16(13-25-27)19(28)24-12-14-4-3-7-23-11-14/h1-11,13H,12H2,(H,24,28)

InChI Key

MBBPMFSCWVGCDC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=C(C=CC(=C3)F)Cl)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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